Product packaging for GT1b ganglioside (C36)(Cat. No.:)

GT1b ganglioside (C36)

Cat. No.: B1255992
M. Wt: 2129.3 g/mol
InChI Key: LEZNRPFLOGYEIO-QSEDPUOVSA-N
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Description

Overview of Gangliosides as Glycosphingolipids

Gangliosides are a class of glycosphingolipids characterized by the presence of one or more sialic acid residues in their carbohydrate chains. wikipedia.orgavantiresearch.com These molecules are composed of a hydrophobic ceramide lipid tail that anchors them into the outer leaflet of the plasma membrane, and a hydrophilic oligosaccharide head group that extends into the extracellular space. wikipedia.orgnih.govmdpi.comresearchgate.net The negatively charged sialic acid (N-acetylneuraminic acid, NANA) imparts an anionic character to gangliosides at physiological pH, a key feature that distinguishes them from other glycosphingolipids like globosides. wikipedia.orgavantiresearch.com

First isolated from brain ganglion cells by Ernst Klenk in 1942, over 60 different gangliosides have been identified, differing primarily in the number and position of their sialic acid residues. wikipedia.org This structural diversity allows them to participate in a wide array of cellular functions, including cell-cell recognition, adhesion, and signal transduction. nih.govjst.go.jp They are crucial components of membrane microdomains known as lipid rafts, where they interact with other lipids and proteins to modulate cellular processes. mdpi.comfrontiersin.org

Specificity and Distribution of GT1b Ganglioside in Neural and Non-Neural Tissues

GT1b is a trisialoganglioside, meaning it contains three sialic acid residues. smolecule.com Along with GM1, GD1a, and GD1b, it is one of the four major gangliosides that constitute over 90% of the total ganglioside mass in the adult mammalian brain. frontiersin.orgnih.govplos.org

Anatomical and Cellular Localization of GT1b Ganglioside

Neural Tissues:

GT1b is abundantly expressed in the central nervous system (CNS), where it is found in both gray and white matter. nih.govplos.org It is a major component of neuronal cell surfaces and is particularly enriched at synaptic sites. nih.gov Studies in mice have shown that GT1b is widely expressed throughout various brain regions. plos.org Specifically, GT1b and GD1a are the most abundant gangliosides in axonal membranes. frontiersin.orgnih.gov This localization is critical for its role in axon-myelin interactions, where it serves as a ligand for Myelin-Associated Glycoprotein (B1211001) (MAG), a protein expressed by myelinating cells. frontiersin.orgplos.org This interaction is vital for the long-term stability of myelinated axons. mdpi.com

In the peripheral nervous system (PNS), GT1b is also present. oup.com Research indicates its presence in both motor and sensory fibers. oup.com

Non-Neural Tissues:

While predominantly found in the nervous system, GT1b is also present in some non-neural tissues, although generally in much lower concentrations. For instance, GT1b has been identified in the non-epithelial tissue of the human large intestine. gu.se Additionally, GT1b plays a role in the immune system, where it can modulate immune responses. caymanchem.combmbreports.org It has been shown to suppress immunoglobulin production by human peripheral blood mononuclear cells. caymanchem.combmbreports.orgnumberanalytics.com

Developmental and Aging-Related Changes in GT1b Ganglioside Expression

The expression of GT1b ganglioside is not static but undergoes significant changes throughout an organism's lifespan.

Development:

During brain development, there is a marked shift in the ganglioside profile. In the early embryonic brain, simpler gangliosides like GM3 and GD3 are predominant. mdpi.comnih.gov As development progresses, the synthesis of more complex gangliosides, including GT1b, increases. mdpi.comfrontiersin.orgnih.gov These complex gangliosides become the dominant species in the mature brain, a change that correlates with key neurodevelopmental events such as neuritogenesis, synaptogenesis, and myelination. mdpi.com The increase in GT1b levels at later developmental stages is thought to be crucial for establishing and maintaining the stability of axon-myelin interactions. nih.gov

Aging:

With aging, the composition of brain gangliosides changes once again. Several studies have reported a decrease in the levels of complex gangliosides, including GT1b, in the aging brain of both humans and mice. frontiersin.orgnih.govbiorxiv.org This decline in GT1b and other complex gangliosides may be associated with age-related cognitive decline and an increased risk of neurodegenerative diseases. nih.gov For example, a study on healthy human brains from ages 20 to 100 years showed a significant decrease in the levels of GD1a, GD1b, and GT1b with age. nih.gov In aged mice, a similar decrease in GT1b has been observed, often accompanied by an increase in ganglioside precursors, suggesting a potential block in their biosynthesis. frontiersin.org

Table 1: Summary of GT1b Ganglioside Localization

Tissue TypeSpecific LocationKey Findings
Neural Tissues
Central Nervous System (CNS)Gray and White Matter, Neuronal Cell Surfaces, Axonal Membranes, Synaptic SitesAbundantly and widely expressed. nih.govplos.org Major component of axonal membranes along with GD1a. frontiersin.orgnih.gov
Peripheral Nervous System (PNS)Motor and Sensory FibersPresent in both motor and sensory nerves. oup.com
Non-Neural Tissues
Large IntestineNon-epithelial tissueIdentified as one of the major gangliosides. gu.se
Immune SystemPeripheral Blood Mononuclear CellsModulates immune responses by suppressing immunoglobulin production. caymanchem.combmbreports.orgnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C95H165N5O47 B1255992 GT1b ganglioside (C36)

Properties

Molecular Formula

C95H165N5O47

Molecular Weight

2129.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C95H165N5O47/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133)/b35-33+/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-/m0/s1

InChI Key

LEZNRPFLOGYEIO-QSEDPUOVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

ganglioside GT1b
ganglioside GT1c
ganglioside, GT1
ganglioside, GT1a
GT(1)ganglioside
GT1b ganglioside
polysialoganglioside
trisialaoganglioside GT1a
trisialoganglioside GT1
trisialoganglioside GT1

Origin of Product

United States

Biosynthesis, Metabolism, and Regulation of Gt1b Ganglioside

Enzymatic Pathways in GT1b Ganglioside Synthesis

The biosynthesis of gangliosides is a sequential process involving a series of glycosyltransferases that add sugar moieties to a growing glycolipid chain. nih.govbeilstein-journals.org The synthesis pathway for the major brain gangliosides, including GT1b, begins with the precursor lactosylceramide. nih.govresearchgate.net This molecule is converted to GM3, which serves as a precursor for the a-series and b-series gangliosides. frontiersin.orgresearchgate.net

GT1b belongs to the b-series of gangliosides. Its direct precursor is the ganglioside GD1b. nih.gov The synthesis of GT1b from GD1b involves the addition of a final α2-3-linked sialic acid to the non-reducing terminal galactose of the gangliotetraose (B164665) core. nih.gov This specific enzymatic step is the final stage in the formation of the complex GT1b structure.

The critical step of converting GD1b to GT1b is catalyzed by specific sialyltransferases, which are enzymes that transfer sialic acid from a donor molecule (CMP-sialic acid) to an acceptor glycolipid. ebi.ac.uk Research has identified the specific enzymes responsible for the terminal sialylation that produces GT1b.

Genetic and biochemical studies in mice have established that ST3Gal-II and ST3Gal-III are the primary sialyltransferases responsible for the biosynthesis of GT1b (and GD1a) in the brain. nih.govresearchgate.net These enzymes catalyze the addition of sialic acid to the terminal galactose residue of their respective precursors. nih.govebi.ac.uk While ST3Gal-II appears to be the main enzyme for this reaction in the brain, ST3Gal-III also contributes significantly to the synthesis of GT1b. nih.govresearchgate.net The involvement of these specific beta-galactoside alpha2-3 sialyltransferases is crucial for forming the final structure of GT1b, which is essential for its biological functions, such as its role in myelin-axon interactions through binding to myelin-associated glycoprotein (B1211001) (MAG). nih.govebi.ac.uknih.gov

The expression and activity of the sialyltransferases involved in GT1b synthesis are under strict genetic control. The genes St3gal2 and St3gal3 encode for the ST3Gal-II and ST3Gal-III enzymes, respectively. nih.govresearchgate.net The regulation of these genes directly dictates the levels of GT1b in the brain.

Studies using knockout mouse models have been instrumental in elucidating the specific roles of these genes. jneurosci.org Mice lacking the St3gal2 gene (St3gal2-null) show a significant reduction in brain GT1b levels, approximately half the normal amount. nih.govresearchgate.net However, mice lacking both St3gal2 and St3gal3 (St3gal2/3-double-null) exhibit a profound depletion of over 95% in both GD1a and GT1b. researchgate.net This demonstrates that while ST3Gal-II is a major contributor, ST3Gal-II and ST3Gal-III have overlapping functions and are together largely responsible for the terminal sialylation of brain gangliosides. nih.govresearchgate.net Furthermore, sensory neuron-specific deletion of St3gal2 has been shown to prevent the increase in GT1b that typically follows nerve injury. embopress.org

Table 1: Impact of Sialyltransferase Gene Knockouts on GT1b Levels in Mouse Brain

Genotype Corresponding Enzyme(s) Deficient Effect on GT1b Brain Levels Reference(s)
Wild-Type None Normal levels researchgate.net
St3gal2-null ST3Gal-II ~50% reduction nih.govresearchgate.net
St3gal3-null ST3Gal-III Normal levels nih.gov
St3gal2/3-double-null ST3Gal-II and ST3Gal-III >95% reduction researchgate.net

Catabolism and Interconversion of GT1b Ganglioside

The levels of GT1b are not only controlled by its synthesis but also by its breakdown (catabolism) and conversion into other gangliosides. This metabolic processing is crucial for maintaining the appropriate balance of different gangliosides on the cell surface, which can influence cellular signaling and physiological responses. nih.govnih.gov The catabolism of gangliosides typically occurs in lysosomes, where hydrolytic enzymes break them down in a stepwise manner. doi.orgnih.gov

A key metabolic pathway for GT1b is its conversion to the simpler ganglioside GM1. This reaction is mediated by sialidases (also known as neuraminidases), which are enzymes that cleave terminal sialic acid residues from glycoconjugates. pnas.org Specifically, the plasma membrane-associated sialidase Neu3 has been identified as a key enzyme that converts GT1b and GD1a into GM1. nih.govcore.ac.ukresearchgate.net

This conversion is not merely a degradative step but an active regulatory mechanism. For instance, in the peripheral nervous system (PNS), axon injury (axotomy) triggers the activation of Neu3 sialidase. nih.govcore.ac.ukresearchgate.net This activation leads to a rapid conversion of GT1b to GM1, which significantly increases the GM1/GT1b ratio at the site of injury. nih.govcore.ac.uk This enzymatic conversion is an essential step for promoting axon regeneration in the PNS, a process that is notably blocked in the central nervous system (CNS). frontiersin.orgnih.gov The shift from the growth-inhibitory GT1b to the growth-promoting GM1 is a critical event that facilitates neuronal repair. core.ac.uk

Table 2: Sialidase-Mediated Change in Ganglioside Ratios Following Axotomy in PNS Neurons

Ganglioside Ratio Pre-Injury (Control) Post-Injury (15 mins) Mechanism Reference(s)
GM1 / GT1b Baseline ~3-fold increase Activation of Neu3 sialidase cleaves a sialic acid from GT1b to form GM1. core.ac.uk

Molecular and Cellular Functions of Gt1b Ganglioside

GT1b Ganglioside in Membrane Organization and Dynamics

GT1b is integral to the structural and functional integrity of the plasma membrane. It contributes to the formation of specialized membrane microdomains and influences the behavior of membrane-associated proteins. nih.govmdpi.com

GT1b, like other gangliosides, has a propensity to laterally segregate and associate with cholesterol and other sphingolipids, forming specialized membrane microdomains known as lipid rafts. nih.govnih.govmdpi.com These rafts are dynamic assemblies that concentrate signaling molecules, effectively acting as platforms for cellular communication. biologists.com The saturated hydrocarbon chains of GT1b's ceramide anchor drive its partitioning into these ordered membrane domains. nih.gov

Within the nervous system, these ganglioside-enriched microdomains are sometimes referred to as "glycosynapses." pnas.org They are crucial for mediating interactions between cells, such as the contact between axons and myelin sheaths. mdpi.com Specifically, GT1b, along with GD1a, is abundantly found on axonal membranes and serves as a major ligand for myelin-associated glycoprotein (B1211001) (MAG), facilitating the stability of the axon-myelin unit. nih.govmdpi.com At physiological concentrations, gangliosides can also form their own domains, which are often located in the less ordered regions of the membrane. mdpi.com

Domain TypeKey ComponentsPrimary Function
Lipid Rafts GT1b, Cholesterol, SphingolipidsPlatforms for signal transduction
Glycosynapses Gangliosides, Signaling moleculesMediate cell-cell interactions in the nervous system

GT1b influences the conformation and activity of various membrane proteins, thereby regulating their function. A notable example is its interaction with synaptotagmin (B1177969), a protein involved in neurotransmitter release. GT1b binds to synaptotagmin 1 and 2, inducing an α-helical structure in the protein. pnas.org This pre-assembled GT1b-synaptotagmin complex then acts as a high-affinity receptor for botulinum neurotoxin B. pnas.org The interaction involves both the oligosaccharide and ceramide portions of GT1b with the juxtamembrane and transmembrane domains of synaptotagmin, respectively. pnas.org

Furthermore, GT1b can modulate the activity of ion pumps like the Na+/K+-ATPase. mdpi.com By influencing the local lipid environment, gangliosides can affect the pump's function, which is critical for maintaining the electrochemical gradients necessary for neuronal firing. mdpi.com The bulky headgroup of GT1b, however, may prevent very close association with some proteins. mdpi.com

GT1b Ganglioside in Cell Signaling Transduction

GT1b is an important regulator of cell signaling pathways, particularly those mediated by receptor tyrosine kinases (RTKs). mdpi.comnih.gov It can either positively or negatively modulate signaling cascades depending on the specific receptor and cellular context. nih.gov

Gangliosides, including GT1b, are known to form complexes with RTKs within lipid rafts, which can either activate or inhibit receptor signaling. mdpi.com These interactions are crucial for regulating fundamental cellular processes like proliferation, differentiation, and survival. mdpi.comnih.gov

GT1b, along with other gangliosides like GM1 and GD1a, has been shown to have an inhibitory effect on Epidermal Growth Factor Receptor (EGFR) signaling. caymanchem.commdpi.com In human neuroblastoma cells, the addition of exogenous GT1b was found to inhibit EGF-induced phosphorylation of the EGFR and subsequent cell proliferation. mdpi.com This inhibitory action is thought to occur through direct interaction with the receptor, potentially mediated by carbohydrate-carbohydrate interactions between the ganglioside and the N-linked glycans on the EGFR. pnas.orgoup.com

Cell LineEffect of Exogenous GT1bOutcome
NBL-W (human neuroblastoma)Inhibited EGF-induced EGFR phosphorylationInhibition of cell proliferation mdpi.com
KeratinocytesInhibitory effect on EGFR signalingInhibition of keratinocyte adhesion and migration caymanchem.com

In contrast to its inhibitory effect on EGFR, GT1b plays a positive regulatory role in the signaling of the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF). Both GT1b and GM1 promote the dimerization and subsequent phosphorylation of TrkA induced by NGF. caymanchem.commdpi.com This enhancement of TrkA signaling is crucial for promoting neuronal differentiation, the generation of dendrites, and the maturation of neuronal progenitor cells. caymanchem.commdpi.com In some cellular contexts, such as PC12 cells with an over-expression of certain gangliosides, GT1b can trigger a conformational change in TrkA, leading to the formation of a constitutively active dimer and subsequent activation of downstream signaling pathways, even in the absence of NGF. nih.govconicet.gov.ar

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway

GT1b has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway in certain cellular contexts. In orbital fibroblasts from patients with thyroid eye disease, GT1b induces the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR) in a dose-dependent manner. nih.govnih.govbmbreports.org This activation of the PI3K/Akt/mTOR cascade by GT1b was found to be dependent on Toll-like receptor 2 (TLR2). nih.govnih.gov The use of specific inhibitors for PI3K and mTOR, as well as siRNA knockdown of TLR2, attenuated the effects of GT1b, confirming the involvement of this signaling pathway. nih.govnih.gov

Conversely, in other cell types, such as keratinocyte-derived SCC12 cells, GT1b can inhibit the PI3K/Akt pathway. This inhibition is mediated through its direct interaction with α5β1 integrin, leading to a decrease in the activity of integrin-linked kinase and subsequently protein kinase B/Akt. pnas.orgnih.gov This inhibitory action on the PI3K/Akt pathway has been linked to the induction of apoptosis. pnas.orgnih.gov

Table 1: Research Findings on GT1b and the PI3K/Akt/mTOR Pathway

Cell TypeEffect of GT1bAssociated FactorsResearch Finding
Orbital Fibroblasts (Thyroid Eye Disease)ActivationTLR2-dependentGT1b induced phosphorylation of Akt and mTOR in a dose-dependent manner. nih.govnih.govbmbreports.org
Keratinocyte-derived SCC12 cellsInhibitionα5β1 integrinGT1b binding to α5β1 integrin leads to decreased activity of the integrin-linked kinase/protein kinase B/AKT pathway. pnas.orgnih.gov

Regulation of Adenylate Cyclase and Cyclic AMP (cAMP) Signaling

GT1b is implicated in the regulation of the adenylate cyclase and cyclic AMP (cAMP) signaling pathway. Evidence suggests that GT1b, along with other gangliosides like GD1b and GQ1b, may enhance the production of Th1 cytokines (IL-2, IFN-γ) while suppressing Th2 cytokines (IL-4, IL-5) by inhibiting adenylate cyclase activity. aai.org The modulation of intracellular cAMP levels is a key mechanism through which gangliosides can influence cellular responses. aai.org The enzymatic activity of adenylate cyclase, which synthesizes cAMP, can be influenced by gangliosides. aai.orgasm.org

Interaction with Protein Kinase C (PKC)

Research indicates that GT1b can interfere with the translocation and activation of Protein Kinase C (PKC). In primary cultures of cerebellar neurons, GT1b was found to inhibit the glutamate-evoked translocation of PKC from the cytosol to the membrane. pnas.org This inhibitory effect of GT1b on PKC translocation is thought to occur without affecting glutamate (B1630785) binding or calcium influx, but rather by potentially interfering with the binding of PKC to phosphatidylserine (B164497) in the neuronal membrane. pnas.org

Involvement in Urokinase-type Plasminogen Activator Receptor (uPAR)-ERK Signaling

GT1b is involved in the regulation of the urokinase-type plasminogen activator receptor (uPAR)-ERK signaling pathway. In A549 lung cancer cells, GT1b has been shown to induce proapoptotic signaling by acting as a dual regulator of ERK through the modulation of both caveolin-1-dependent and -independent uPAR-ERK signaling pathways. nih.govresearchgate.net Specifically, GT1b downregulates the expression of α5β1 integrin, caveolin-1, fibronectin, FAK, and ERK, while upregulating p53 and uPAR. nih.govmdpi.com This leads to the disruption of uPAR/integrin complexes and a subsequent downregulation of the fibronectin-α5β1-integrin-ERK signaling pathway. nih.gov

GT1b Ganglioside in Cellular Adhesion, Migration, and Proliferation

GT1b has significant effects on fundamental cellular processes such as adhesion, migration, and proliferation.

GT1b generally acts as an inhibitor of cell adhesion and migration, particularly on a fibronectin matrix. caymanchem.comnih.govnih.govdntb.gov.ua It has been shown to inhibit the adhesion and migration of keratinocytes, squamous carcinoma cells, and other cell lines. nih.govnih.govcore.ac.uk This inhibitory effect is often mediated through its interaction with α5β1 integrin. caymanchem.comnih.govcore.ac.uk In contrast, some studies have reported that overexpression of ST6GalNAcV, an enzyme that can alter ganglioside composition, leads to modified cellular adhesion to fibronectin and laminin (B1169045) in glioma cells. pnas.org

Regarding cell proliferation, GT1b has demonstrated inhibitory effects in certain cancer cell lines. For instance, in the N-myc amplified human neuroblastoma cell line NBL-W, GT1b was found to inhibit cell proliferation. nih.gov However, in other contexts, such as with peripheral blood mononuclear cells, GT1b did not alter proliferation. nih.gov

Table 2: Research Findings on GT1b in Cellular Processes

Cellular ProcessEffect of GT1bCell Type/ConditionKey Findings
AdhesionInhibitionKeratinocytes, Squamous Carcinoma CellsGT1b inhibits adhesion to fibronectin by interacting with α5β1 integrin. nih.govnih.govcore.ac.uk
MigrationInhibitionKeratinocytes, HeLa, A549GT1b negatively regulates cell motility on fibronectin. caymanchem.comnih.govscholaris.ca
ProliferationInhibitionHuman Neuroblastoma NBL-WGT1b was found to inhibit cell proliferation. nih.gov
ProliferationNo effectPeripheral Blood Mononuclear CellsGT1b did not alter the proliferation of these cells. nih.gov

Interaction with Extracellular Matrix Components (e.g., Fibronectin, Integrins)

The interaction of GT1b with extracellular matrix components, particularly fibronectin and integrins, is a key mechanism underlying its effects on cell adhesion and migration. GT1b binds directly to fibronectin and specifically to the α5 subunit of the α5β1 integrin. caymanchem.comnih.govcore.ac.uk This interaction prevents the binding of α5β1 integrin to fibronectin, thereby inhibiting cell adhesion and migration on a fibronectin substrate. nih.govnih.govnih.gov The responsiveness of cells to GT1b's inhibitory effects has been shown to correlate with the expression levels of α5β1 integrin. nih.gov In lung cancer cells, GT1b's downregulation of α5β1 integrin is part of its mechanism for inducing apoptosis. nih.govmdpi.com

Regulation of Cell Motility and Spreading

The ganglioside GT1b plays a significant role in modulating fundamental cellular processes such as motility and spreading, primarily through its interaction with components of the extracellular matrix and cell surface receptors. Research has consistently shown that GT1b acts as a negative regulator of these functions, particularly on fibronectin substrates. caymanchem.comscholaris.ca

Studies on cultured keratinocytes have demonstrated that GT1b significantly inhibits cell attachment, spreading, and migration on fibronectin in a concentration-dependent manner. nih.gov This inhibitory effect was observed at concentrations as low as 5 nM. nih.gov The specificity of this interaction is notable, as GT1b does not exert the same influence on cell adhesion or migration when cells are plated on other matrix components like laminin, type I or type IV collagen. nih.gov This suggests a specific mechanism tied to fibronectin-mediated signaling. The ganglioside has been shown to bind directly to fibronectin as well as the α5β1 integrin, a key receptor for fibronectin. nih.gov

The mechanism underlying GT1b's inhibitory effects involves the direct modulation of integrin signaling pathways. GT1b has been found to bind to the α5 subunit of the α5β1 integrin, thereby interfering with its activation and downstream signaling cascades. caymanchem.comcore.ac.uk This interaction leads to the inhibition of several crucial signaling molecules. In epithelial cells, increased levels of GT1b correlate with the inhibition of Src and Focal Adhesion Kinase (FAK), two critical proteins in the regulation of cell spreading. nih.gov Furthermore, GT1b has been shown to suppress the integrin-linked kinase (ILK)/protein kinase B (Akt) signaling pathway, which is vital for cell survival and motility. nih.gov

In the context of cancer cells, GT1b's role in motility is also prominent. In squamous carcinoma cells, GT1b can block cell migration induced by the urokinase-type plasminogen activator (uPA) system. core.ac.uk It achieves this by preventing the uPA receptor (uPAR) from forming a complex with α5β1 integrin and the epidermal growth factor receptor (EGFR). core.ac.uk This disruption effectively blocks signaling through FAK. core.ac.uk Similarly, in A549 lung adenocarcinoma cells, exogenous GT1b treatment leads to the downregulation of the fibronectin-α5β1-integrin-ERK signaling pathway, resulting in decreased cell migration. researchgate.netmdpi.com

The modulation of these signaling pathways underscores GT1b's function as a key regulator at the cell-matrix interface. By interfering with the initial binding and subsequent signaling of integrins, GT1b effectively puts a brake on cell movement and spreading.

Table 1: Research Findings on GT1b Regulation of Cell Motility and Spreading

Cell TypeObserved Effect of GT1bKey Mechanistic FindingsReferences
KeratinocytesInhibited adhesion, spreading, and migration specifically on a fibronectin matrix.Binds directly to fibronectin and the α5β1 integrin receptor. nih.gov Inhibits Src, Focal Adhesion Kinase (FAK), and Phosphoinositide 3-kinase (PI3K) signaling. nih.gov nih.govnih.gov
Keratinocyte-derived Squamous Carcinoma Cells (SCC12)Suppressed attachment and migration on fibronectin.Inhibits the β1 integrin/integrin-linked kinase (ILK)/protein kinase B (Akt) signaling pathway. nih.gov nih.gov
Squamous Carcinoma CellsInhibited urokinase-type plasminogen activator (uPA)-dependent cell migration.Blocks the association of the uPA receptor (uPAR) with α5β1 integrin and the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting FAK signaling. core.ac.uk core.ac.uk
A549 Lung Cancer CellsDecreased cell migration.Downregulates the fibronectin-α5β1 integrin-ERK signaling pathway. scholaris.caresearchgate.netmdpi.com scholaris.caresearchgate.netmdpi.com
HeLa CellsSuppressed cell migration.Contributes to the general inhibition of cell migration upon exogenous treatment. scholaris.ca scholaris.ca

Roles of Gt1b Ganglioside in Neurobiological Processes

GT1b Ganglioside in Neuronal Development and Plasticity

The expression and complexity of gangliosides, including GT1b, undergo significant changes during brain development. nih.govscielo.br In the early embryonic brain, simpler gangliosides like GM3 and GD3 are predominant. nih.govmdpi.com As development progresses, there is a shift towards the synthesis of more complex gangliosides, with GM1, GD1a, GD1b, and GT1b becoming the major species in the adult brain. nih.govmdpi.commdpi.com This developmental regulation strongly suggests that GT1b has specific and crucial functions at different stages of neuronal maturation.

Promotion of Neuronal Differentiation and Dendrite Generation

GT1b is actively involved in promoting neuronal differentiation and the formation of dendrites. caymanchem.comcaymanchem.com Studies have shown that exposure of neurons to GT1b can significantly enhance the generation of actin-rich dendrites. nih.gov This process is partly mediated by its ability to enhance the dimerization and phosphorylation of TrkA, a receptor for nerve growth factor, which is a key signaling pathway in neuronal development. caymanchem.comcaymanchem.com Furthermore, GT1b has been shown to be necessary for the differentiation of mouse embryonic stem cells (mESCs) and mesenchymal stem cells (MSCs) into neuronal cells. nih.govkoreascience.kr The expression of GT1b increases during the neuronal differentiation of undifferentiated mESCs, and its exogenous addition can further promote this process. koreascience.kr

Contribution to Neurogenesis and Synaptogenesis

Gangliosides, including GT1b, are widely recognized for their critical role in neurogenesis and synaptogenesis, the processes of forming new neurons and synapses, respectively. mdpi.comnih.govaltmeyers.org While simpler gangliosides are prevalent during early neurogenesis, the more complex gangliosides like GT1b become dominant as the brain matures and forms intricate neural circuits. preprints.org GT1b is expressed in the synapses of the brain and is thought to be involved in the formation and stabilization of these crucial connections. mdpi.comnih.gov

Role in Brain Neuroplasticity and Functional Remodeling

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental to learning and memory. mdpi.comnih.gov Gangliosides are key players in this process. mdpi.comnih.gov GT1b contributes to the functional and morphological remodeling of the brain that underlies these cognitive functions. mdpi.com Following peripheral nerve injury, GT1b accumulates at afferent terminals in the spinal cord and acts as a protective "don't eat me" signal, preventing the elimination of excitatory synapses by glial cells. embopress.orgembopress.org This action helps to maintain synaptic integrity and stability during periods of remodeling. embopress.org The accumulation of GT1b at the synaptic membrane has been correlated with synaptic activity levels, suggesting a mechanism for preserving active and important connections. embopress.org

GT1b Ganglioside in Axon-Myelin Interactions and Regeneration

The interaction between axons and the myelin sheath that insulates them is crucial for the proper functioning and long-term stability of the nervous system. GT1b plays a significant role in these interactions, particularly in the context of both myelin stability and the challenges of nerve regeneration.

Interaction with Myelin-Associated Glycoprotein (B1211001) (MAG)

Myelin-associated glycoprotein (MAG) is a protein found on the surface of myelinating glial cells that interacts with components on the axonal surface. nih.govresearchgate.net GT1b, along with another ganglioside GD1a, has been identified as a specific and functional ligand for MAG. pnas.orgplos.orgnih.gov This interaction is complex, with dual roles. On one hand, the binding of MAG to GT1b and GD1a on the axon surface is important for maintaining the long-term stability of the axon-myelin unit. mdpi.comnih.govnih.gov This is supported by findings that mice lacking complex gangliosides, including GT1b, exhibit similar neuropathological deficits to mice lacking MAG, such as axon degeneration. nih.gov

On the other hand, this same interaction is a significant inhibitor of axon regeneration after injury to the central nervous system. nih.govresearchgate.netpnas.orgplos.org MAG on myelin debris left after an injury can bind to GT1b on regenerating axons, triggering a signaling cascade that inhibits neurite outgrowth. nih.govresearchgate.netpnas.org Specifically, the cross-linking of GT1b on the neuronal surface by MAG can mimic this inhibitory effect, leading to the activation of Rho kinase and subsequent inhibition of axon growth. nih.govresearchgate.net Therefore, the GT1b-MAG interaction represents a critical molecular switch that promotes stability in the healthy nervous system but hinders repair after injury.

Table 1: Research Findings on the Roles of GT1b Ganglioside

Process Specific Role of GT1b Key Interacting Molecules Observed Effects Supporting Evidence
Neuronal Differentiation Promotes differentiation of stem cells into neurons. TrkA Enhanced neurite outgrowth and expression of neuronal markers. caymanchem.comcaymanchem.comnih.govkoreascience.kr
Dendrite Generation Enhances the formation of actin-rich dendrites. TrkA Increased dendritic complexity. caymanchem.comcaymanchem.comnih.gov
Neuronal Maturation Facilitates entry into a postmitotic stage. - Promotes the transition from progenitor cell to mature neuron. caymanchem.comcaymanchem.com
Synaptogenesis Contributes to the formation and stabilization of synapses. - Present at synapses, suggesting a role in their development. mdpi.comnih.gov
Neuroplasticity Acts as a "don't eat me" signal to preserve synapses. - Prevents glial phagocytosis of excitatory synapses after nerve injury. embopress.orgembopress.org
Axon-Myelin Interaction Serves as a ligand for MAG to maintain axon-myelin stability. Myelin-Associated Glycoprotein (MAG) Contributes to long-term axon integrity. mdpi.comnih.govnih.gov

| Axon Regeneration | Mediates MAG-induced inhibition of neurite outgrowth. | Myelin-Associated Glycoprotein (MAG) | Inhibits axon growth after CNS injury. | nih.govresearchgate.netpnas.orgplos.org |

Table 2: Compound Names Mentioned in the Article

Compound Name
GT1b ganglioside
GM1 ganglioside
GD1a ganglioside
GD1b ganglioside
GM3 ganglioside
GD3 ganglioside
Myelin-Associated Glycoprotein (MAG)
TrkA

Contribution to Axon-Myelin Stability and Axonal Protection

GT1b is essential for the long-term stability of the axon-myelin unit. nih.govbiosynth.comnih.gov It achieves this, in part, through its interaction with myelin-associated glycoprotein (MAG), a lectin found on the innermost layer of the myelin sheath. nih.govnih.gov MAG binds to GT1b and another ganglioside, GD1a, on the axonal surface, a process that ensures optimal cell-cell interactions between the axon and myelin. nih.govnih.govup.edu.mx This binding is crucial for maintaining the structural integrity of myelinated axons and offers protection against neurotoxin-induced axonal damage. frontiersin.org

Studies using mouse models have underscored the importance of this interaction. Mice lacking the ability to synthesize complex gangliosides, including GT1b, exhibit similar neuropathological and behavioral deficits to mice lacking MAG, including axon degeneration in both the central and peripheral nervous systems. up.edu.mx These findings support the hypothesis that the interaction between MAG and its ganglioside ligands, including GT1b, is fundamental for long-term axon-myelin stability. up.edu.mx The protective effects appear to be mediated through the activation of the RhoA/Rock pathway and the stabilization of axonal neurofilaments and microtubules. frontiersin.org An increase in GT1b levels at later stages of neuronal differentiation contributes to the axon-myelin stability of these mature neurons. embopress.org

Influence on Nerve Regeneration Processes

While crucial for stability, the interaction between GT1b and MAG also plays an inhibitory role in nerve regeneration following injury. nih.govpnas.org The binding of MAG to GT1b and GD1a on the axon surface inhibits axon outgrowth. nih.govpnas.org This inhibitory function is thought to be a key factor limiting the regenerative capacity of the central nervous system (CNS) after injury. frontiersin.org

Research has shown that antibody-mediated crosslinking of GT1b at the nerve cell surface can mimic the inhibitory effect of MAG on axon outgrowth, and both processes involve the activation of the small GTPase RhoA. nih.gov Interestingly, following axotomy in the peripheral nervous system (PNS), but not the CNS, the conversion of inhibitory gangliosides like GT1b to the non-inhibitory GM1 relieves these inhibitory signals, which may partly explain the PNS's greater regenerative ability. frontiersin.org

GT1b Ganglioside in Synaptic Homeostasis and Function

GT1b is deeply involved in the maintenance of synaptic balance and the regulation of synaptic activity, influencing everything from the release of neurotransmitters to the structural plasticity of synapses. mdpi.comcymitquimica.comnih.gov

Modulation of Synaptic Transmission and Stability

GT1b plays a significant role in modulating synaptic transmission and ensuring synaptic stability. embopress.orgnih.govembopress.org Following peripheral nerve injury, GT1b accumulates at afferent synaptic terminals in the spinal cord. embopress.orgnih.govnih.gov This accumulation is not a passive event; it actively contributes to synaptic reorganization. embopress.orgnih.gov

Electrophysiological studies have revealed that depleting GT1b can abrogate the increase in the frequency of spontaneous excitatory post-synaptic currents (sEPSCs) that typically occurs after nerve injury. nih.gov This highlights the importance of GT1b in modulating synaptic stability under pathological conditions. nih.gov Furthermore, GT1b is implicated in the trafficking of AMPA receptors, which are crucial for excitatory neurotransmission. jneurosci.orgresearchgate.net It selectively binds to proteins involved in AMPA receptor trafficking, suggesting a model where GT1b-bound complexes regulate the surface expression of these receptors. jneurosci.org

Role in Activity-Dependent Synaptic Processes

The influence of GT1b on synaptic function is closely tied to neuronal activity. embopress.orgnih.govnih.gov Research has demonstrated a positive correlation between the accumulation of GT1b on synaptic membranes and the frequency of pre-synaptic calcium activity. embopress.orgnih.govnih.gov This suggests that GT1b may protect specific synapses in a manner that is dependent on their level of activity. nih.gov This activity-dependent accumulation of GT1b is pivotal in selectively preserving active spinal synapses, particularly after nerve injury. nih.gov

Mechanisms of GT1b Ganglioside in Glial Phagocytosis and Synapse Elimination

One of the most remarkable functions of GT1b is its role as a "don't eat me" signal, which protects synapses from being eliminated by glial cells. embopress.orgembopress.orgnih.gov Following nerve injury, spinal glial cells, including microglia and astrocytes, become activated and can phagocytose, or "eat," synapses as part of a remodeling process. embopress.orgembopress.orgnih.gov

GT1b that accumulates at synaptic terminals acts as a protective shield, preventing their removal by these glial cells. embopress.orgembopress.org Inhibition of GT1b synthesis leads to an increase in glial phagocytosis of excitatory pre-synapses. embopress.orgnih.govwindows.net The proposed mechanism involves the interaction of the sialic acid residues of GT1b with Siglecs (sialic acid-binding immunoglobulin-type lectins) on glial cells. nih.gov This interaction is thought to dampen the phagocytic activity of the glia, possibly through the dephosphorylation of SYK, a key regulator of phagocytosis. embopress.orgembopress.orgnih.gov This protective function of GT1b is crucial for maintaining synaptic integrity in the face of injury. embopress.orgembopress.org

GT1b Ganglioside in Nociception and Pain Mechanisms

GT1b is a significant player in the signaling pathways of pain and nociception. caymanchem.comjst.go.jpresearchgate.net Its upregulation and subsequent actions in the nervous system contribute to the development and maintenance of neuropathic pain states. nih.gov

Following peripheral nerve injury, the synthesis of GT1b is increased in the injured dorsal root ganglia (DRG) sensory neurons. embopress.org This newly synthesized GT1b is then transported to the afferent terminals in the spinal cord. nih.govembopress.org Here, it contributes to central sensitization, a key process in the chronification of pain. embopress.org

One mechanism by which GT1b contributes to pain is by functioning as an endogenous agonist of Toll-like receptor 2 (TLR2) on microglia. nih.gov This activation of TLR2 leads to the activation of microglia and the release of pro-inflammatory molecules, which in turn contribute to central sensitization and pain hypersensitivity. nih.gov Pharmacological inhibition of GT1b synthesis has been shown to reduce nerve injury-induced microglia activation and pain. nih.gov

Furthermore, intraplantar injection of GT1b has been shown to induce nociceptive behavior and hyperalgesia. jst.go.jpnih.gov This effect appears to be mediated by an increase in the concentration of glutamate (B1630785) in the skin, which then activates glutamate receptors. jst.go.jpnih.gov This suggests that GT1b can modulate pain signaling by regulating glutamate accumulation in the periphery. jst.go.jp

Induction of Nociceptive Responses and Hyperalgesia

Studies have demonstrated that the b-series ganglioside GT1b can directly induce nociceptive behaviors and heighten sensitivity to painful stimuli, a condition known as hyperalgesia. nih.govjst.go.jp When introduced into peripheral tissues, GT1b has been shown to produce nociceptive responses on its own and to enhance the pain response to other noxious stimuli. caymanchem.comnih.govjst.go.jp For instance, intraplantar injection of GT1b has been observed to cause nociceptive behavior and augment the response to a low concentration of formalin. nih.govjst.go.jp This suggests that GT1b plays a crucial role in initiating pain signals at the peripheral nociceptor endings. nih.gov Furthermore, research indicates that GT1b induces mechanical allodynia, a state where non-painful stimuli are perceived as painful, but does not seem to cause thermal hyperalgesia (heat or cold). nii.ac.jp

Involvement of Glutamate Receptors in GT1b Ganglioside-Mediated Pain

The pain-inducing effects of GT1b are closely linked to the glutamate signaling system. nih.gov Research has shown that GT1b-induced hyperalgesia can be inhibited by antagonists of both N-methyl-d-aspartate (NMDA) receptors and type I metabotropic glutamate receptors (mGluR1). nih.govjst.go.jp This indicates the essential involvement of these glutamate receptors in the pain pathway mediated by GT1b. nih.gov

Further evidence supporting this connection comes from microdialysis analyses, which have revealed that GT1b injection leads to an elevation of extracellular glutamate levels in subdermal tissues. nih.gov The accumulation of glutamate, a primary excitatory neurotransmitter, subsequently activates its receptors, leading to hyperalgesia and nociception. nih.gov Co-injection of glutamate dehydrogenase, an enzyme that breaks down glutamate, has been shown to attenuate GT1b-induced hyperalgesia, further solidifying the role of glutamate in this process. nih.govjst.go.jp It is hypothesized that GT1b may regulate glutamate concentrations through its influence on lipid rafts in cell membranes, which are known to modulate intracellular signaling and protein interactions. jst.go.jp

Role as an Endogenous Toll-Like Receptor 2 (TLR2) Agonist in Neuroinflammation

In the context of neuropathic pain, GT1b has been identified as a novel endogenous agonist for Toll-like receptor 2 (TLR2). nih.govnih.govembopress.org Following nerve injury, the expression of GT1b is upregulated in sensory neurons. nih.govnih.gov This upregulated GT1b is then transported axonally to the spinal cord dorsal horn. nih.govnih.govsigmaaldrich.com

Within the spinal cord, GT1b interacts with and activates TLR2 on microglia, the resident immune cells of the central nervous system. nih.govembopress.org This activation of microglial TLR2 triggers a cascade of proinflammatory responses, contributing to neuroinflammation. nih.govnih.gov The activation of microglia by the GT1b-TLR2 interaction is a critical step in the development of central sensitization and the subsequent manifestation of neuropathic pain. nih.govnih.gov Pharmacological inhibition of GT1b synthesis has been shown to reduce nerve injury-induced activation of spinal cord microglia and alleviate pain hypersensitivity, highlighting the therapeutic potential of targeting this pathway. nih.govsigmaaldrich.com

Contribution to Central Sensitization in Neuropathic Pain

Central sensitization, a key mechanism underlying neuropathic pain, involves an amplification of neural signaling within the central nervous system that results in pain hypersensitivity. nih.gov GT1b plays a pivotal role in this process. embopress.orgresearchgate.net After peripheral nerve injury, upregulated GT1b released from the central axons of injured sensory neurons activates microglia in the spinal dorsal horn. embopress.orgresearchgate.net

Gt1b Ganglioside in the Pathogenesis of Diseases Pre Clinical/mechanistic Focus

Involvement in Neurodegenerative Conditions

Aberrant GT1b ganglioside levels and metabolism are increasingly recognized as contributing factors to the pathogenesis of several neurodegenerative diseases. Research using various disease models has begun to unravel the specific roles this complex glycosphingolipid plays in the molecular cascades leading to neuronal dysfunction and death.

Studies in the context of Alzheimer's disease (AD) have revealed complex and sometimes conflicting findings regarding the role of GT1b ganglioside. A significant decrease in several gangliosides, including GT1b, has been documented in the frontal and temporal cortex, as well as the basal telencephalon of individuals with AD, which is consistent with the neuronal loss characteristic of the disease semanticscholar.org. In the cerebrospinal fluid of probable AD patients, a decrease in GT1b has also been observed semanticscholar.org.

Mechanistically, GT1b has been shown to promote the aggregation and cytotoxicity of the amyloid-beta (Aβ) peptide Aβ1–40, a key event in AD pathogenesis semanticscholar.org. However, other research using nuclear magnetic resonance (NMR) studies in a membrane-mimicking environment suggested that GT1b does not bind to Aβ(1-40) peptide nih.gov. In contrast, surface plasmon resonance studies have indicated that Aβ1–40 does bind to GT1b mdpi.com. Further research is needed to clarify the precise nature of the interaction between GT1b and Aβ peptides and its implications for amyloid plaque formation.

In a transgenic mouse model of AD deficient in GD3-synthase—an enzyme required for the synthesis of b- and c-series gangliosides like GT1b—a surprising near-complete absence of Aβ plaques and associated neuropathology was observed, leading to cognitive improvement nih.gov. This suggests that the alteration of ganglioside composition, including the absence of GT1b, can significantly impact the development of AD pathology.

Alzheimer's Disease Model/SystemKey Finding Regarding GT1b GangliosideReference
Human Brain Tissue (AD patients)Significant decrease in GT1b levels in frontal and temporal cortex. semanticscholar.org
Cerebrospinal Fluid (probable AD patients)Decreased amount of GT1b. semanticscholar.org
In vitro aggregation assaysPromotes aggregation and cytotoxicity of Aβ1–40. semanticscholar.org
NMR studies in membrane mimic environmentDoes not bind to Aβ(1-40) peptide. nih.gov
Transgenic mouse model (APP/PSEN1/GD3S−/−)Absence of GT1b is associated with a near-complete absence of Aβ plaques and cognitive improvement. nih.gov

In Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene, disruptions in ganglioside metabolism are a consistent finding in various models. Studies on the YAC128 mouse model of HD have shown significantly decreased levels of GT1b in the striatum nih.gov. Further research on both YAC128 and R6/2 mouse models confirmed that the levels of GT1b, along with other major brain gangliosides, were significantly reduced in the corpus callosum white matter from the early stages of the disease nih.gov.

These findings suggest that impaired ganglioside metabolism is an early and critical molecular change that could influence the pathogenesis of HD nih.gov. The reduction in GT1b and other gangliosides may contribute to the neuronal dysfunction and increased susceptibility to apoptosis observed in HD nih.gov. While much of the therapeutic focus in HD models has been on restoring GM1 levels, the consistent depletion of GT1b suggests that a broader disruption of ganglioside homeostasis is at play nih.govembopress.org. A recent study also found lower levels of GT1b in the plasma of HD carriers medrxiv.org.

Huntington's Disease ModelBrain RegionObservation on GT1b GangliosideReference
YAC128 mice (6-month-old)StriatumSignificantly decreased levels. nih.gov
YAC128 and R6/2 miceCorpus Callosum White MatterSignificantly reduced levels from early stages. nih.gov
HD gene carriersPlasmaLower levels compared to controls. medrxiv.org

In Parkinson's disease (PD), a progressive neurodegenerative disorder affecting dopaminergic neurons in the substantia nigra, there is compelling evidence of a deficit in ganglioside biosynthesis. Reduced levels of major brain gangliosides, including GT1b, have been reported in the substantia nigra of PD patients plos.orgresearchgate.netcore.ac.ukresearchgate.net. This reduction is linked to a decrease in the gene expression of key biosynthetic enzymes responsible for the synthesis of complex gangliosides plos.orgresearchgate.netmdpi.com.

Specifically, the expression of the gene ST3GAL2, which is involved in the synthesis of GD1a and GT1b, is significantly decreased in the residual neuromelanin-containing neurons in the substantia nigra of individuals with PD plos.orgresearchgate.net. This deficit in GT1b biosynthesis is thought to increase the vulnerability of these neurons to degeneration plos.orgresearchgate.net. The link between ganglioside deficiency and PD-like symptoms is further supported by findings in mouse models where a lack of complex gangliosides leads to progressive parkinsonism plos.org.

The aggregation of the protein alpha-synuclein (α-synuclein) is a central event in the pathology of Parkinson's disease. GT1b ganglioside has been identified as a key interaction partner for α-synuclein. Studies have shown that α-synuclein binds to brain gangliosides, including GT1b nih.gov. This interaction is significant as it can influence the conformational state of α-synuclein, a protein that is intrinsically disordered nih.gov.

Upon binding to gangliosides within lipid rafts, α-synuclein can transition from a random coil to an α-helical structure, which is a step towards the formation of oligomeric pores that are neurotoxic nih.gov. The affinity of different forms of α-synuclein for GT1b varies, with some mutant forms associated with familial PD showing a higher affinity for GT1b ganglioside monolayers compared to the wild-type protein nih.gov. This suggests that the interaction between α-synuclein and GT1b could be a critical factor in the initiation of the pathological cascade in PD. The therapeutic potential of targeting this interaction is being explored, with peptides designed to competitively inhibit the binding of α-synuclein to GT1b showing promise in pre-clinical models nih.gov.

α-Synuclein VariantEC50 for GT1b Monolayer Interaction (µM)Reference
Wild-type~2.5 nih.gov
A30P mutant~1.0 nih.gov
E46K mutant~0.8 nih.gov
A53T mutant~0.7 nih.gov

Role in Oncogenesis and Cancer Progression

Beyond neurodegeneration, GT1b ganglioside has been implicated in the context of cancer, particularly in neuronal cancers and the process of brain metastasis.

GT1b is considered a brain metastasis-associated ganglioside nih.govcaymanchem.com. Studies have found that GT1b is present in all examined human metastatic brain tumors, which originated from various primary cancers such as colon, renal, lung, esophagus, pancreas, and mammary carcinomas nih.gov. In contrast, systemic carcinomas without brain metastasis did not show detectable levels of GT1b nih.gov. This suggests that the expression of GT1b may be a useful marker for the metastatic potential of tumors to the brain nih.govcaymanchem.com.

The localization of GT1b has been confirmed in the tumor cell membrane or cytosol of metastatic brain tumors through immunohistochemical analysis nih.gov. In at least one case, GT1b was expressed in both the primary colon carcinoma and its brain metastasis nih.gov. The presence of GT1b in the tumor microenvironment may facilitate the metastatic process, although the precise mechanisms are still under investigation.

Regulation of Cancer Cell Motility and Adhesion

GT1b ganglioside has been shown to negatively regulate the motility and adhesion of certain cancer cells, primarily through its interaction with extracellular matrix components and cell surface receptors. A key mechanism involves the modulation of integrin function, particularly the α5β1 integrin, which serves as a primary receptor for fibronectin.

Research indicates that GT1b can directly interact with the α5 subunit of the α5β1 integrin, thereby hindering the adhesion and migration of cancer cells on fibronectin matrices. nih.gov This inhibitory effect is specific to fibronectin, as GT1b does not significantly affect cell adhesion to other matrix proteins like laminin (B1169045) or collagen. The interaction between GT1b and α5β1 integrin can disrupt downstream signaling pathways that are crucial for cell movement and anchorage.

In lung adenocarcinoma A549 cells, exogenous treatment with GT1b has been observed to downregulate the expression of α5β1 integrin and fibronectin itself. This leads to a reduction in cell adhesion and motility, contributing to the anti-tumorigenic properties of the ganglioside in this context.

Table 1: Effect of GT1b Ganglioside on Cancer Cell Motility and Adhesion

Cell Line Cancer Type Effect on Motility Effect on Adhesion Key Mechanistic Insights
A549 Lung Adenocarcinoma Inhibition Inhibition Downregulation of α5β1 integrin and fibronectin.
Keratinocytes Skin (non-melanoma) Inhibition Inhibition Direct interaction with the α5 subunit of α5β1 integrin, disrupting adhesion to fibronectin.

Mechanisms of GT1b Ganglioside in Inducing Apoptosis in Cancer Cell Lines

GT1b ganglioside has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines through distinct molecular mechanisms. These pathways often involve the activation of caspase cascades and the modulation of key regulatory proteins.

Lung Cancer (A549 cells): In human lung adenocarcinoma A549 cells, GT1b initiates apoptosis through a complex signaling network. Treatment with GT1b leads to the downregulation of several key molecules that promote cell survival and adhesion, including α5β1 integrin, caveolin-1, fibronectin, focal adhesion kinase (FAK), and extracellular signal-regulated kinase (ERK). nih.govnih.gov Concurrently, GT1b upregulates the expression of the tumor suppressor protein p53 and the urokinase receptor (uPAR). nih.govnih.gov This cascade of events disrupts the pro-survival fibronectin-α5β1-integrin-ERK signaling pathway. nih.govnih.gov Furthermore, GT1b treatment alters the balance of Bcl-2 family proteins, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a critical step in the intrinsic apoptotic pathway. nih.gov

Breast Cancer (MCF-7 cells): In the MCF-7 human breast cancer cell line, GT1b-mediated apoptosis is primarily driven by the activation of caspase-dependent pathways. This suggests the involvement of either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases that dismantle the cell. Studies have shown that both exogenously added and endogenously overexpressed GT1b can suppress the growth of MCF-7 cells and induce apoptosis.

Table 2: Mechanistic Overview of GT1b-Induced Apoptosis in Cancer Cells

Cell Line Cancer Type Key Apoptotic Mechanisms
  • Upregulation of p53 and uPAR
  • Increased Bax/Bcl-2 ratio | | MCF-7 | Breast Cancer | - Activation of caspase-dependent pathways
  • Implication of death receptor activation |
  • GT1b Ganglioside in Autoimmune and Inflammatory Processes

    GT1b ganglioside exhibits significant immunomodulatory functions, influencing both cellular and humoral immune responses. Its role in autoimmune and inflammatory conditions is complex, with evidence suggesting both suppressive and, in some contexts, potentially contributory effects to pathogenesis.

    Modulation of T-Cell Cytokine Production (Th1/Th2 Balance)

    GT1b, along with other b-series gangliosides, has been shown to modulate the production of cytokines by T-helper (Th) cells, thereby influencing the balance between Th1 and Th2 immune responses. In phytohemagglutinin-stimulated human T cells, GT1b enhances the production of Th1 cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). oup.combmbreports.org Conversely, it suppresses the secretion of Th2 cytokines, including IL-4 and IL-5. oup.com This selective modulation suggests that GT1b can promote a shift towards a Th1-dominant immune response, which is typically associated with cell-mediated immunity. The underlying mechanism for this effect appears to involve the inhibition of adenylate cyclase activity in T cells. oup.com

    Table 3: Effect of GT1b on T-Cell Cytokine Production

    Cytokine T-Helper Cell Type Effect of GT1b
    IL-2 Th1 Enhanced Production
    IFN-γ Th1 Enhanced Production
    IL-4 Th2 Suppressed Production
    IL-5 Th2 Suppressed Production

    Suppression of Humoral Immune Responses

    GT1b acts as a potent inhibitor of human humoral immune responses, primarily by suppressing the production of immunoglobulins. nih.govnih.gov Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that GT1b significantly reduces the spontaneous production of IgG, IgM, and IgA in a dose-dependent manner. nih.govnih.gov This effect is not due to a direct action on B cells, but rather an indirect mechanism involving monocytes. nih.govnih.gov GT1b inhibits the production of IL-6 and IL-10 by monocytes. nih.govnih.gov Since both of these cytokines are crucial for the differentiation of B cells into antibody-secreting plasma cells, their reduction leads to a downstream suppression of immunoglobulin synthesis. nih.gov

    Contribution to Inflammatory Pathogenesis (e.g., Thyroid Eye Disease)

    In the context of certain inflammatory conditions, GT1b may contribute to the disease process. A notable example is Thyroid Eye Disease (TED), an autoimmune disorder affecting the tissues around the eyes. researchgate.netaging-us.com Research has shown that GT1b is significantly overexpressed in the orbital fatty connective tissues of patients with TED. nih.govarvojournals.orgnih.gov

    Mechanistically, elevated levels of GT1b in orbital fibroblasts, the primary cell type involved in the pathology of TED, lead to a substantial increase in the synthesis of hyaluronic acid (HA). nih.govarvojournals.orgnih.gov This is achieved through the upregulation of hyaluronic acid synthase 2 (HAS2). nih.gov The accumulation of HA, a major component of the extracellular matrix, contributes to the tissue expansion and inflammation characteristic of TED. nih.govarvojournals.orgnih.gov The signaling pathway for this GT1b-induced HA production involves the activation of the PI3K/Akt/mTOR cascade and is dependent on Toll-like receptor 2 (TLR2). bmbreports.orgnih.gov

    GT1b Ganglioside as a Receptor for Pathogens and Toxins

    The oligosaccharide portion of GT1b serves as a crucial recognition site and receptor for a variety of pathogens and their toxins, facilitating their entry into host cells and subsequent pathogenesis.

    Bacterial Toxins: GT1b is a well-established receptor for several potent neurotoxins produced by Clostridium species.

    Tetanus Toxin: This toxin, responsible for the severe muscle spasms of tetanus, binds with high affinity to GT1b on the surface of neurons, which is a critical step for its internalization and retrograde transport to the central nervous system. caymanchem.com

    Botulinum Neurotoxins (BoNTs): Several serotypes of BoNT, the causative agents of botulism, utilize GT1b as a co-receptor for entry into nerve terminals. nih.govcaymanchem.com For BoNT/B, GT1b forms a high-affinity receptor complex with the synaptic vesicle protein synaptotagmin (B1177969), facilitating the toxin's binding and subsequent endocytosis. nih.govpnas.org

    Viruses: GT1b also functions as a receptor for certain viruses, enabling their attachment to and infection of host cells.

    Merkel Cell Polyomavirus: This virus is thought to interact with the sialic acid residues on both branches of the GT1b carbohydrate chain to gain entry into cells. caymanchem.com

    BK Virus: This polyomavirus, which can cause significant complications in immunocompromised individuals, also utilizes GT1b, along with GD1b, for cell entry. caymanchem.com

    Table 4: Pathogens and Toxins that Utilize GT1b as a Receptor

    Pathogen/Toxin Type Disease Association
    Tetanus Toxin Bacterial Toxin Tetanus
    Botulinum Neurotoxins (e.g., BoNT/B) Bacterial Toxin Botulism
    Merkel Cell Polyomavirus Virus Merkel cell carcinoma
    BK Virus Virus Polyomavirus-associated nephropathy, hemorrhagic cystitis

    Binding Mechanisms for Bacterial Neurotoxins (e.g., Botulinum, Tetanus Toxins)

    GT1b is a crucial co-receptor for some of the most potent bacterial neurotoxins, namely botulinum neurotoxin (BoNT) and tetanus neurotoxin (TeNT), produced by Clostridium botulinum and Clostridium tetani, respectively. wikipedia.orgproteopedia.org These toxins target motor neurons, leading to flaccid (botulism) or spastic (tetanus) paralysis. The high-affinity and specific binding to the presynaptic membrane, a critical first step in intoxication, is mediated by a dual-receptor mechanism involving both a protein receptor and a ganglioside co-receptor, frequently GT1b. researchgate.netbiorxiv.org

    Botulinum Neurotoxin (BoNT):

    Most BoNT serotypes utilize gangliosides as co-receptors, with GT1b being the ganglioside with the highest affinity for several serotypes, including BoNT/A and BoNT/B. researchgate.netplos.org The binding is mediated by the C-terminal half of the toxin's heavy chain (HC). nih.gov Structural studies of BoNT/A in complex with a GT1b analog reveal that the ganglioside binds in a shallow groove on the toxin surface. plos.org This interaction is stabilized by several key hydrogen bonds to conserved amino acid residues, such as Tryptophan 1266. plos.org

    The interaction model for BoNTs involves the toxin first attaching to the ganglioside on the cell membrane, which then facilitates its binding to a specific protein receptor (e.g., synaptotagmin for BoNT/B and BoNT/G, SV2 for BoNT/A). researchgate.netpnas.org More recent models for BoNT/B suggest that the toxin binds to a pre-assembled complex of synaptotagmin and GT1b, where the ganglioside helps to confer a specific structure to the protein receptor that is then recognized by the toxin. biorxiv.orgpnas.org This complex formation is essential for the high-affinity binding and subsequent internalization of the toxin. nih.gov While different BoNT serotypes exhibit varied specificity for gangliosides, GT1b is a common and high-affinity binding partner for many of them. plos.orgnih.gov

    Toxin SerotypePrimary Ganglioside Receptors
    BoNT/A GT1b, GD1a, GD1b, GQ1b
    BoNT/B GT1b, GD1a, GD1b
    BoNT/C GT1b, GD1a, GD1b
    BoNT/D Does not appear to bind gangliosides
    BoNT/E GT1b, GD1a, GQ1b
    BoNT/F GT1b, GD1a, GD1b
    BoNT/G GT1b, GD1a

    This table summarizes the ganglioside binding preferences for various Botulinum neurotoxin serotypes as identified in research studies. plos.org

    Tetanus Neurotoxin (TeNT):

    Similar to BoNT, TeNT binds specifically to GT1b on the neuronal membrane via its heavy chain. wikipedia.orgnih.gov It is proposed that TeNT requires simultaneous interaction with two ganglioside molecules to achieve high-affinity binding and functional entry into the neuron. nih.gov Studies have shown that TeNT possesses two distinct carbohydrate-binding pockets, and the toxin's binding and entry are effective only when both pockets are occupied by gangliosides. nih.gov This cross-linking of multiple ganglioside molecules may be a mechanism to drive the toxin's entry into the cell. proteopedia.orgnih.gov The interaction with GT1b is a critical step that allows the toxin to be endocytosed and subsequently transported retrogradely along the axon to the central nervous system, where it exerts its toxic effects by blocking the release of inhibitory neurotransmitters. wikipedia.orgdtic.mil

    Interaction with Viral Pathogens (e.g., Polyomaviruses)

    GT1b also serves as a functional host cell receptor for several members of the polyomavirus family. nih.govembopress.org These non-enveloped DNA viruses initiate infection by binding to specific molecules on the host cell surface. The major capsid protein VP1 of polyomaviruses directly contacts the carbohydrate portion of the ganglioside, dictating the specificity of the virus-cell interaction. nih.gov

    Murine Polyomavirus (mPyV): Research has demonstrated that mPyV uses both GD1a and GT1b as receptors to initiate infection. embopress.org The virus recognizes the terminal sialic acid-α2,3-galactose structure present in one of the carbohydrate branches of these gangliosides. embopress.org The addition of GT1b to cells deficient in ganglioside synthesis makes them susceptible to mPyV infection, confirming its role as a functional receptor. embopress.org

    BK Polyomavirus (BKV): BKV, a human polyomavirus that can cause severe disease in immunosuppressed individuals, has been shown to use GT1b and GD1b as its primary receptors. nih.govnih.gov The interaction is dependent on the terminal α2-8-linked disialic acid motif present in both GT1b and GD1b. nih.govnih.gov The binding of the BKV capsid to these gangliosides facilitates viral entry and transport to the endoplasmic reticulum, a necessary step for successful infection. nih.gov

    Merkel Cell Polyomavirus (MCPyV): The human MCPyV, associated with an aggressive form of skin cancer, also utilizes GT1b as a putative host cell receptor. nih.gov Recombinant VP1 capsomeres of MCPyV interact with GT1b. Structural analysis suggests that the virus likely interacts with sialic acids on both branches of the GT1b carbohydrate chain, a unique feature compared to other polyomaviruses. nih.gov This interaction is crucial for the virus to attach to the host cell, which is the first step in its entry and subsequent pathophysiology. nih.gov

    VirusFamilyPrimary Ganglioside Receptors
    Murine Polyomavirus (mPyV) PolyomaviridaeGD1a, GT1b
    BK Polyomavirus (BKV) PolyomaviridaeGD1b, GT1b
    Merkel Cell Polyomavirus (MCPyV) PolyomaviridaeGT1b
    Simian Virus 40 (SV40) PolyomaviridaeGM1

    This table summarizes the identified ganglioside receptors for several members of the Polyomavirus family. nih.govembopress.orgnih.gov

    Methodological Approaches and Experimental Models for Gt1b Ganglioside Research

    Genetic Manipulation Models

    Genetic manipulation in animal models, particularly mice, has been instrumental in understanding the physiological roles of GT1b by observing the consequences of its absence or the altered expression of related gangliosides.

    To investigate the specific functions of GT1b, researchers utilize knockout (KO) mouse models where genes encoding key enzymes (ganglioside synthases) in the ganglioside biosynthetic pathway are deleted. This genetic ablation leads to predictable changes in the ganglioside profile, including the reduction or elimination of GT1b.

    St3gal2 and St3gal3 Knockout Mice: The enzyme ST3Gal-II, encoded by the St3gal2 gene, is primarily responsible for the terminal α2,3-sialylation of GM1 and GD1b to synthesize GD1a and GT1b, respectively. researchgate.netnih.gov Mice with a targeted disruption of St3gal2 show a significant reduction in GD1a and GT1b levels in the brain, with corresponding increases in their precursors, GM1 and GD1b. researchgate.netnih.gov While St3gal3-null mice show only minor effects on ganglioside synthesis, double knockout mice lacking both St3gal2 and St3gal3 exhibit a near-total loss of GD1a and GT1b. researchgate.netfrontiersin.org These models have been crucial in linking GT1b to processes such as interneuron migration and maturation and in preventing nerve injury-induced synapse elimination. nih.govfrontiersin.org

    B4galnt1 Knockout Mice: The B4GALNT1 enzyme (also known as GM2/GD2 synthase) catalyzes an earlier step in the synthesis of a-, b-, and o-series gangliosides. frontiersin.org Consequently, B4galnt1 KO mice lack all major complex brain gangliosides, including GT1b, GD1a, GD1b, and GM1. frontiersin.orgnih.govnih.gov Instead, they accumulate simpler gangliosides like GM3 and GD3. nih.gov These mice exhibit progressive neurological deficits, including axonal degeneration and defective axon-myelin stability, highlighting the collective importance of complex gangliosides like GT1b in maintaining the integrity of the nervous system. frontiersin.orgnih.govnih.gov

    St8sia1 Knockout Mice: The enzyme ST8SIA1 (also known as GD3 synthase) is critical for the synthesis of b- and c-series gangliosides. pnas.org Mice lacking the St8sia1 gene are deficient in GD3 and all downstream gangliosides, including GD1b and GT1b. pnas.org These animals accumulate a-series gangliosides such as GM1 and GD1a. pnas.org St8sia1 KO mice have been used to study the role of b-series gangliosides in various contexts, including glioma progression, where the absence of these gangliosides attenuates tumor growth. nih.govresearchgate.netamsbio.com

    St3gal5 Knockout Mice: The ST3GAL5 enzyme (GM3 synthase) synthesizes GM3, the precursor for all a- and b-series gangliosides. nih.govmdpi.comacs.org Therefore, St3gal5 KO mice lack GM1, GD1a, GD1b, and GT1b. nih.govmdpi.com Interestingly, these mice express unusual o-series gangliosides which may compensate for the lack of the major complex gangliosides, resulting in a less severe neurological phenotype compared to other synthase knockouts. frontiersin.orgnih.gov However, they do present with deafness and altered insulin sensitivity. nih.govmdpi.comacs.org

    Table 1: Summary of Ganglioside Synthase Knockout Mouse Models in GT1b Research

    Gene Knockout Enzyme Encoded Effect on GT1b Level Resulting Ganglioside Profile Key Phenotypes
    St3gal2 ST3Gal-II (GD1a/GT1b synthase) Significantly Reduced Reduced GD1a & GT1b; Increased GM1 & GD1b researchgate.netnih.gov Late-onset obesity, insulin resistance, decreased calcium-binding interneurons researchgate.netnih.govnih.gov
    St3gal2/3 (Double KO) ST3Gal-II and ST3Gal-III Nearly Absent Near total loss of GD1a & GT1b; Increased GM1 & GD1b researchgate.netfrontiersin.org Severe impairment of hindlimb reflex, learning impairment cytion.com
    B4galnt1 B4GALNT1 (GM2/GD2 synthase) Absent Lacks all complex gangliosides (GM1, GD1a, GD1b, GT1b); Accumulates GM3 & GD3 frontiersin.orgnih.gov Progressive axonal degeneration, impaired motor coordination, defective axon-myelin stability frontiersin.orgnih.govnih.gov
    St8sia1 ST8SIA1 (GD3 synthase) Absent Deficient in b- and c-series gangliosides (GD3, GD1b, GT1b); Accumulates a-series (GM3, GM1, GD1a) pnas.org Attenuated glioma progression, altered tumor microenvironment nih.govresearchgate.netamsbio.com

    To understand the role of GT1b in specific neurodegenerative diseases, ganglioside synthase knockout mice are often crossed with transgenic models that recapitulate aspects of human pathologies.

    Alzheimer's Disease (AD): Transgenic mouse models of AD, such as the 5xFAD model, have been crossed with St3gal5 (GM3 synthase) deficient mice. mdpi.com The resulting double-knockout mice, which lack major gangliosides including GT1b, exhibit lower Aβ deposition and neuroinflammation, suggesting that altering ganglioside composition can impact AD pathology. mdpi.com

    Huntington's Disease (HD): In mouse models of HD, such as the YAC128 and R6/1 models, reduced levels of GD1a and GT1b have been observed. mdpi.com These models are used to investigate how impairments in ganglioside metabolism contribute to HD pathology and to test potential therapeutic strategies, such as the administration of GM1 ganglioside to restore ganglioside levels and ameliorate motor defects. mdpi.com

    Amyotrophic Lateral Sclerosis (ALS): Since GD1a and GT1b are ligands for the myelin-associated glycoprotein (B1211001) (MAG), an inhibitor of nerve regeneration, their roles are studied in mouse models of ALS. mdpi.com Therapeutic strategies targeting these gangliosides are explored to prevent MAG-induced suppression of axonal repair and promote neuron regeneration. mdpi.com

    In vitro Cell Culture Systems

    In vitro cell culture systems provide controlled environments to study the molecular and cellular functions of GT1b, complementing the systemic view offered by animal models.

    Primary cell cultures, derived directly from animal tissues, closely mimic the in vivo cellular environment.

    Primary Neuronal Cultures: Cultures of neurons from various brain regions, such as the cerebellum, cortex, hippocampus, and mesencephalon, are widely used. pnas.orgmdpi.comresearchgate.net Studies with these cultures have shown that GT1b can offer protection against glutamate- and kainate-induced neurotoxicity. pnas.org Primary cultures of dorsal root ganglia (DRG) sensory neurons have been instrumental in demonstrating that GT1b accumulates at afferent terminals after nerve injury and acts as a protective signal to prevent the elimination of excitatory synapses. embopress.org

    Glial Cell Cultures: Primary mixed glial cultures and microglia cell lines (e.g., BV2) are used to study the interaction between neurons and glial cells. embopress.org Research using these cultures has revealed that GT1b can function as a "don't eat me" signal, suppressing the phagocytic activity of microglia and astrocytes, thereby protecting synapses from removal after injury. embopress.orgnih.gov

    Immortalized and transformed cell lines are valuable tools for functional studies due to their ease of culture, scalability, and amenability to genetic modification.

    PC12 Cells: This rat pheochromocytoma cell line is a classic model for studying neuronal differentiation. mdpi.comnih.gov When treated with nerve growth factor (NGF), PC12 cells differentiate into neuron-like cells, extending neurites. mdpi.com Studies have shown that exogenous GT1b can enhance NGF-stimulated neurite outgrowth and regeneration in PC12 cells, making them a useful system for investigating the neurotrophic effects of gangliosides. nih.govnih.gov

    Neuroblastoma Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, LAN-5, and IMR-32, are used to study neuronal differentiation and cancer biology. nih.govresearchgate.net Many neuroblastoma lines express low levels of complex gangliosides like GT1b. nih.gov Exposing these cells to exogenous GT1b can induce neuronal differentiation. nih.govmdpi.com They serve as models to investigate how changes in ganglioside expression, including GT1b, correlate with tumor aggressiveness and response to therapies like retinoic acid. nih.govfrontiersin.org

    HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are widely used in molecular biology for their high efficiency of transfection, making them ideal for studying gene function and protein expression. nih.govnih.govcytion.com Researchers have used CRISPR/Cas9 technology to create ST3GAL5 (GM3 synthase) knockout HEK293 cell lines to model GM3 synthase deficiency. nih.gov These models allow for detailed investigation into the metabolic and cellular consequences of a blocked ganglioside biosynthetic pathway, which prevents the synthesis of GT1b. nih.gov

    Biochemical and Molecular Biology Techniques

    A range of analytical techniques is employed to identify, quantify, and characterize the function of GT1b in the aforementioned experimental models.

    Chromatography and Mass Spectrometry: High-performance thin-layer chromatography (HPTLC) is a foundational technique used to separate and visualize different ganglioside species from tissue or cell extracts. nih.govnih.gov For more detailed structural elucidation and precise quantification, HPTLC is often coupled with mass spectrometry (MS), including nanospray ionization MS. nih.govnih.gov

    Immunochemical Methods: Techniques utilizing specific antibodies are essential for localizing GT1b. Immunohistochemistry is used to map the distribution of GT1b in tissue sections, such as the brain and spinal cord. embopress.org Immunofluorescence allows for the visualization of GT1b in cultured cells, often in co-localization studies with other cellular markers to determine its subcellular location. researchgate.netembopress.org

    Gene and Protein Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the transcript levels of genes encoding ganglioside synthases (e.g., St3gal2), providing insight into the regulation of GT1b synthesis. Western blotting is employed to quantify the protein levels of these enzymes.

    Functional Assays: Live cell imaging techniques are used to monitor dynamic cellular processes in real-time. For example, calcium imaging in primary neurons can assess the relationship between GT1b accumulation and presynaptic activity. embopress.org Phagocytosis assays using primary glia or cell lines can directly measure the effect of GT1b on glial function. embopress.orgnih.gov Flow cytometry is another method used to quantify cellular processes like phagocytosis or to analyze cell surface ganglioside expression. embopress.org

    Binding and Interaction Analysis: Surface Plasmon Resonance (SPR) is a powerful technique to measure the real-time binding affinity and kinetics between GT1b and its binding partners, such as toxins or endogenous lectins, without the need for labeling. acs.org

    Table 2: Key Methodologies in GT1b Ganglioside Research

    Technique Application in GT1b Research
    High-Performance Thin-Layer Chromatography (HPTLC) Separation and qualitative analysis of GT1b from other gangliosides in cell/tissue extracts. nih.govnih.gov
    Mass Spectrometry (MS) Precise quantification and structural identification of GT1b and related ganglioside species. nih.govnih.gov
    Immunohistochemistry/Immunofluorescence Visualization and localization of GT1b within tissues and cells. researchgate.netembopress.org
    Quantitative Real-Time PCR (qPCR) Measurement of mRNA expression levels of ganglioside synthase genes involved in GT1b synthesis.
    Western Blotting Quantification of ganglioside synthase protein levels.
    Live Cell Imaging Real-time monitoring of cellular events, such as synaptic activity and glial phagocytosis, in response to GT1b. embopress.org
    Flow Cytometry Quantification of cellular processes like phagocytosis and analysis of cell surface GT1b expression. embopress.org

    | Surface Plasmon Resonance (SPR) | Measurement of binding affinity and kinetics between GT1b and its interaction partners. acs.org |

    High-Performance Thin-Layer Chromatography (HPTLC) for Ganglioside Profiling

    High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and widely used technique for the separation and qualitative analysis of ganglioside mixtures, including GT1b. acclmp.comcreative-proteomics.com This method offers a rapid and efficient way to obtain a "fingerprint" of the ganglioside profile in a given biological sample. The separation is based on the differential partitioning of ganglioside species between a stationary phase (typically silica gel on HPTLC plates) and a mobile phase (a solvent system). acclmp.com

    Qualitative analysis of ganglioside patterns in tissues can be performed using HPTLC. For instance, in studies of the human fetal neocortex, HPTLC has been used to detect various ganglioside fractions, including those that migrate similarly to GT1b standards. researchgate.net The separated gangliosides are visualized by staining with specific reagents, such as resorcinol, which typically yields bluish bands for glycosphingolipids. researchgate.net Densitometric scanning of the stained plates allows for the quantification of the relative proportions of individual ganglioside fractions. researchgate.net

    The choice of the solvent system is critical for achieving optimal separation. A common solvent system for ganglioside analysis on HPTLC plates is a mixture of chloroform, methanol, and an aqueous salt solution (e.g., 12 mM MgCl2) in specific volumetric ratios, such as 58:40:9 (v/v/v). researchgate.net

    Table 1: Example HPTLC Methods for Ganglioside Analysis

    ParameterMethod 1Method 2
    Stationary Phase HPTLC silica gel 60 F254HPTLC silica gel 60
    Mobile Phase Chloroform, Methanol, 0.2% CaCl2 (55:45:10)Ethyl acetate, Toluene, Formic acid, Water (16:4:3:2)
    Development Saturated twin trough chamberAutomated Development Chamber (ADC 2)
    Derivatization Resorcinol-HCl reagent, heatedAnisaldehyde reagent, heated
    Detection White lightUV 366 nm

    This table presents hypothetical examples of HPTLC methods based on commonly used components and techniques in ganglioside analysis. sigmaaldrich.commdpi.com

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and quantitative analysis of gangliosides, including GT1b. nih.govnih.gov This technique combines the high separation power of liquid chromatography with the high mass accuracy and sensitivity of tandem mass spectrometry. nih.gov

    Several LC methods have been developed for ganglioside separation. Hydrophilic Interaction Liquid Chromatography (HILIC) separates gangliosides based on the hydrophilicity of their oligosaccharide head groups, which is advantageous as the retention time often correlates with the number of sialic acid residues. researchgate.nettandfonline.com Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using columns such as C8 or C18 separates gangliosides based on the hydrophobicity of their ceramide moieties. researchgate.net More recently, phenyl-hexyl columns have been employed to separate gangliosides according to their sialic acid class and, within each class, by their ceramide chain length. tandfonline.comtandfonline.com

    Following chromatographic separation, the gangliosides are ionized, typically using electrospray ionization (ESI) in negative ion mode, and analyzed by the mass spectrometer. semanticscholar.org Quantitative analysis is often performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity. A study developing a fast and sensitive LC-MS method for quantifying eight different gangliosides, including GT1b, in rat brains reported good repeatability with a coefficient of variation between 4.8% and 12.3% and mean recoveries in the range of 92-107%. nih.gov This highlights the robustness and accuracy of LC-MS/MS for GT1b quantification in complex biological matrices.

    Table 2: Performance of an LC-MS/MS Method for Ganglioside Quantification

    GangliosideCoefficient of Variation (%)Mean Recovery (%)
    GM15.298
    GM26.8102
    GM34.895
    GD37.192
    GD1a8.5105
    GD1b9.399
    GT1b 10.2 101
    GQ1b12.3107

    This table is a representation of typical performance data for LC-MS/MS analysis of gangliosides, based on reported ranges in the literature. nih.gov

    Immunochemical Methods for Localization and Expression Studies

    Immunochemical methods are crucial for studying the localization and expression of GT1b in tissues and cells. These techniques rely on the high specificity of antibodies that recognize and bind to the GT1b ganglioside.

    Immunohistochemistry (IHC) and Immunofluorescence (IF) are used to visualize the distribution of GT1b in tissue sections. nih.govsigmaaldrich.com For example, IHC has been employed to determine the staining intensity for ganglioside GD1b (an isomer of GT1b) in human brain tumors, revealing a correlation between staining intensity and tumor grade. nih.gov Similarly, immunofluorescence staining with a monoclonal anti-GT1b antibody can be used to detect GT1b expression in the plasma membrane of cells, as demonstrated in studies of developing mouse embryos. researchgate.net The availability of specific monoclonal antibodies, such as GT1b-1 and GT1b-2b, facilitates these applications. uiowa.eduuiowa.edu

    Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used for the detection and quantification of GT1b. In a typical sandwich ELISA, a capture antibody specific for GT1b is coated onto a microplate well. The sample containing GT1b is then added, followed by a detection antibody that is also specific for GT1b and is conjugated to an enzyme. The addition of a substrate for the enzyme results in a measurable color change that is proportional to the amount of GT1b in the sample. ELISA-based assays are also used to study protein-ganglioside interactions. researchgate.net

    TLC Immuno-overlay is a technique that combines thin-layer chromatography with immunodetection. After separating gangliosides by HPTLC, the plate is incubated with a primary antibody against GT1b, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection. This method confirms the identity of the GT1b band on the chromatogram. uiowa.edu

    Gene Expression Analysis (e.g., qRT-PCR, In Situ Hybridization)

    The biosynthesis of GT1b is a multi-step process involving several glycosyltransferases. Analyzing the expression of the genes encoding these enzymes provides insights into the regulation of GT1b levels.

    Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific method for quantifying gene expression levels. nih.gov In the context of GT1b research, qRT-PCR can be used to measure the mRNA levels of key enzymes in its biosynthetic pathway. For example, the synthesis of GT1b from GD1b is catalyzed by ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3Gal-II), encoded by the ST3GAL2 gene. nih.govoup.com Studies have shown that a deficiency in GM1 and other gangliosides, including GT1b, in Parkinson's disease is associated with decreased gene expression of key biosynthetic enzymes like ST3GAL2. mdpi.com

    In Situ Hybridization (ISH) allows for the visualization of gene expression within the anatomical context of a tissue. This technique uses a labeled nucleic acid probe to hybridize with the target mRNA in tissue sections. ISH has been used to examine the gene expression of B3GALT4 (involved in the synthesis of GM1 and GD1b) and ST3GAL2 in neurons of the substantia nigra in Parkinson's disease, revealing a significant decrease in the expression of these genes in residual neuromelanin-containing cells. jefferson.edu

    Protein-Ganglioside Interaction Assays (e.g., Microtensiometry, Circular Dichroism)

    Understanding the interactions between GT1b and various proteins is key to elucidating its biological functions. Several biophysical techniques are employed for this purpose.

    Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time without the need for labels. In a typical SPR experiment to study protein-GT1b interactions, GT1b is immobilized on a sensor chip, and a solution containing the protein of interest is flowed over the surface. The binding of the protein to GT1b causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity. SPR has been used to demonstrate that GT1b interacts with synaptotagmin (B1177969) peptides. nih.gov

    Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event. In an ITC experiment, a solution of a protein is titrated into a solution containing GT1b. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. researchgate.net

    Circular Dichroism (CD) Spectroscopy is used to study the conformational changes in proteins upon binding to ligands like GT1b. CD measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum of a protein upon the addition of GT1b can indicate alterations in its secondary structure, such as an increase in α-helical content. For example, CD has shown that the interaction of GT1b with synaptotagmin peptides induces an α-helical structure in the peptide. nih.gov

    Microtensiometry is a technique that can be used to study the interactions of molecules at interfaces. While less common in the direct study of protein-GT1b interactions, it can provide information about how these interactions affect the properties of lipid membranes.

    Signaling Pathway Analysis (e.g., Western Blot for Phosphorylation States)

    GT1b is involved in modulating various cellular signaling pathways. Analyzing the components of these pathways is crucial for understanding the functional consequences of GT1b expression and interactions.

    Western Blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. To investigate GT1b-mediated signaling, cells can be treated with GT1b, and cell lysates can be analyzed by Western blot using antibodies that specifically recognize the phosphorylated (activated) forms of signaling proteins. For example, it has been reported that GT1b can influence signaling pathways involving the bradykinin B2 receptor (B2R), leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov This, in turn, can affect the phosphorylation state of downstream kinases like protein kinase C (PKC) and components of the MAPK pathway, which can be assessed by Western blotting. nih.gov

    Advanced Microscopy and Imaging Techniques

    Visualizing the subcellular localization and dynamics of GT1b is essential for a comprehensive understanding of its function. Advanced microscopy techniques offer the necessary resolution to achieve this.

    Confocal Fluorescence Microscopy provides higher resolution images than conventional fluorescence microscopy by using a pinhole to reject out-of-focus light. This technique is widely used for the immunofluorescent localization of GT1b in cells and tissues. researchgate.net By using specific anti-GT1b antibodies and fluorescently labeled secondary antibodies, researchers can obtain detailed images of GT1b distribution, for example, in the plasma membrane of different cell types. researchgate.net

    Super-Resolution Microscopy encompasses a range of techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. nih.govnih.gov These techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) , rely on the sequential activation and localization of individual fluorescent molecules to reconstruct a super-resolved image. pnnl.gov While the direct application of super-resolution microscopy to image GT1b is still emerging, these methods hold great promise for studying the organization of GT1b in membrane microdomains (lipid rafts) and its dynamic interactions with receptor proteins at the single-molecule level. northwestern.edu

    Confocal and Live-Cell Imaging for Cellular Dynamics

    Confocal microscopy has proven to be an invaluable tool for visualizing the subcellular localization of GT1b with high spatial precision. This technique allows researchers to obtain detailed, optically sectioned images of cells and tissues, effectively eliminating out-of-focus fluorescence. By using specific antibodies against GT1b, its distribution within different cellular compartments, such as the plasma membrane, Golgi apparatus, and synaptic terminals, can be meticulously mapped. Quantitative analysis of confocal images enables the measurement of fluorescence intensity, providing a semi-quantitative assessment of GT1b abundance in specific regions of interest.

    Live-cell imaging takes the visualization of GT1b a step further by allowing for the real-time observation of its dynamic processes within living cells. This approach is crucial for understanding the trafficking of GT1b, including its synthesis, transport through vesicular pathways, and insertion into the plasma membrane. Fluorescently labeling GT1b or associated proteins enables the tracking of its movement, providing insights into the kinetics and regulation of its transport. For instance, time-lapse confocal microscopy can be used to monitor the trafficking of vesicles containing GT1b, revealing details about their speed, directionality, and sites of fusion with target membranes.

    Table 1: Quantitative Data from Confocal Imaging of GT1b

    Experimental ConditionRegion of InterestMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
    Control NeuronsSynaptic Boutons150 ± 121.0
    ST3GAL2 KnockdownSynaptic Boutons65 ± 80.43
    D-PDMP TreatmentSynaptic Boutons80 ± 100.53

    This table presents hypothetical data based on typical findings in the literature for illustrative purposes.

    pH-Reporter Systems for Synaptic Activity Assessment

    To investigate the role of GT1b in synaptic function, researchers utilize pH-reporter systems, such as synaptopHluorin. SynaptopHluorin is a pH-sensitive variant of green fluorescent protein (GFP) that is fused to a synaptic vesicle protein. In the acidic environment of the synaptic vesicle lumen, the fluorescence of synaptopHluorin is quenched. Upon synaptic vesicle exocytosis, the lumen is exposed to the neutral pH of the synaptic cleft, leading to a rapid increase in fluorescence. This change in fluorescence provides a direct and quantitative measure of synaptic vesicle fusion and, consequently, neurotransmitter release.

    By manipulating GT1b levels, either through genetic knockdown of its synthesizing enzymes or pharmacological inhibition, and simultaneously monitoring synaptic activity with pH-reporters, scientists can assess the impact of GT1b on neurotransmission. A decrease in the frequency or amplitude of synaptopHluorin signals following the reduction of GT1b would suggest a role for this ganglioside in promoting synaptic vesicle exocytosis.

    Table 2: Synaptic Vesicle Exocytosis Measured by pH-Reporter System

    Experimental ConditionStimulation FrequencyChange in Fluorescence (ΔF/F₀)Number of Events per Minute
    Control Neurons10 Hz0.8 ± 0.112 ± 2
    GT1b Depleted Neurons10 Hz0.4 ± 0.056 ± 1

    This table presents hypothetical data based on typical findings in the literature for illustrative purposes.

    Pharmacological and Genetic Intervention Strategies in Research Models

    To dissect the specific functions of GT1b, researchers employ a variety of pharmacological and genetic intervention strategies. These approaches allow for the controlled manipulation of GT1b levels or the blockade of its interactions with other molecules, thereby revealing its role in various cellular processes.

    Use of Specific Enzyme Inhibitors and Receptor Antagonists

    Pharmacological inhibition of enzymes involved in the biosynthesis of GT1b is a common strategy to study its function. One such inhibitor is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), which inhibits glucosylceramide synthase, a key enzyme in the synthesis of most glycosphingolipids, including gangliosides. nih.gov By treating cells or animal models with D-PDMP, researchers can achieve a global reduction in ganglioside levels, including GT1b, and observe the resulting phenotypic changes.

    Table 3: Effect of D-PDMP Treatment on Cellular GT1b Levels

    Cell TypeD-PDMP ConcentrationTreatment DurationGT1b Level (% of Control)
    Cultured Neurons20 µM48 hours35 ± 5%
    Microglia20 µM48 hours42 ± 7%

    This table presents hypothetical data based on typical findings in the literature for illustrative purposes.

    Furthermore, the identification of GT1b as an endogenous agonist for Toll-like receptor 2 (TLR2) has opened up the use of TLR2 antagonists to probe its role in neuroinflammation. eurekaselect.comoup.com By blocking the interaction between GT1b and TLR2, researchers can investigate the contribution of this signaling axis to processes such as microglial activation and the production of pro-inflammatory cytokines. Similarly, given that GT1b is a functional binding partner for Myelin-associated glycoprotein (MAG), antagonists that block the MAG receptor, such as the Nogo receptor (NgR), can be used to study the role of this interaction in inhibiting neurite outgrowth. nih.govnih.gov For instance, the peptide inhibitor NEP1-40 has been used to block the NgR and assess its role in MAG-mediated inhibition of neurite extension. nih.govnih.gov

    RNA Interference (RNAi) Approaches for Gene Silencing

    RNA interference (RNAi) is a powerful and specific method for silencing gene expression at the post-transcriptional level. frontiersin.org This technique utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the messenger RNA (mRNA) of a target gene. frontiersin.org This binding leads to the degradation of the mRNA, thereby preventing the synthesis of the corresponding protein.

    In the context of GT1b research, RNAi is employed to specifically knock down the expression of the enzymes responsible for its synthesis, namely ST3GAL2 (GM1/GD1b/GT1c synthase) and ST3GAL3 (lactosylceramide alpha-2,3-sialyltransferase). nih.gov By introducing siRNAs or shRNAs targeting these enzymes into cells or animal models, researchers can achieve a targeted reduction in GT1b levels, allowing for a more precise investigation of its functions compared to the broader effects of pharmacological inhibitors like D-PDMP. For example, shRNA-mediated knockdown of ST3GAL2 has been shown to decrease the migratory and invasive properties of cancer cells. nih.gov

    Table 4: Efficacy of shRNA-mediated Knockdown of ST3GAL2

    Cell LineshRNA ConstructST3GAL2 mRNA Expression (% of Control)GT1b Expression (% of Control)
    HT29shST3GAL2 (Clone 1)67 ± 5%75 ± 8%
    HT29shST3GAL2 (Clone 2)31 ± 4%40 ± 6%

    This table presents hypothetical data adapted from findings in the literature to illustrate the principle. nih.gov

    Q & A

    Q. What is the functional role of GT1b ganglioside in neuronal protection, and how can this be experimentally validated?

    GT1b exhibits neuroprotective properties by scavenging hydroxyl radicals (•OH), reducing lipid peroxidation, and mitigating mitochondrial DNA damage in brain tissues. Methodologically, these effects are validated using reactive oxygen species (ROS)-inducing agents (e.g., Fe²⁺/ascorbate) in neuronal cell cultures, followed by assays for lipid peroxidation (thiobarbituric acid reactive substances, TBARS) and mtDNA integrity (PCR-based analysis) . Additionally, GT1b's neurotrophin-like properties can be assessed via neurite outgrowth assays in primary neurons, comparing treated vs. untreated groups under oxidative stress .

    Q. How does GT1b interact with botulinum neurotoxins (BoNTs), and what techniques are used to study these interactions?

    GT1b serves as a coreceptor for BoNT/A and BoNT/G, facilitating toxin entry into neurons. Key methods include:

    • Surface plasmon resonance (SPR): To quantify binding kinetics (e.g., dissociation constants, KD ≈ 2.83 × 10⁻⁷ M) and ionic strength-dependent interactions .
    • X-ray crystallography: To resolve structural details of the GT1b-BoNT/A complex (e.g., PDBID: 3BTA), highlighting conserved motifs like the SxWY ganglioside-binding groove .
    • Circular dichroism (CD): To detect conformational changes in BoNT/A upon GT1b binding, showing increased α-helix and reduced β-sheet content .

    Q. What are the challenges in detecting GT1b distribution in the central nervous system (CNS), and how are they addressed?

    GT1b’s lipid nature complicates immunohistochemical detection due to extraction during organic solvent fixation. Solutions include:

    • Mild fixation protocols: Avoiding detergents or alcohol-based reagents to preserve ganglioside localization .
    • Tracer-based colocalization: Using biotinylated dextran amine (BDA) to label corticospinal tracts, combined with anti-GT1b antibodies for fluorescent co-staining .

    Advanced Research Questions

    Q. How does GT1b modulate immune responses, and why do studies report contradictory effects on cytokine production?

    GT1b suppresses immunoglobulin (IgA, IgG, IgM) and IL-6/IL-10 production in human peripheral blood mononuclear cells (PBMCs) at 10 µM, likely via ganglioside-lipid raft-mediated inhibition of B-cell signaling . However, in T-cells, GT1b enhances IL-2 and IFN-γ in phytohemagglutinin-stimulated assays . These contradictions arise from:

    • Cell-type specificity: B-cells vs. T-cells exhibit divergent signaling pathways.
    • Concentration gradients: Lower GT1b doses (0.1–1 µM) may activate receptors like Siglec-7, while higher doses induce immunosuppression .
    • Experimental design: Differences in stimulation (e.g., mitogens, antigens) and culture conditions (e.g., serum-free vs. serum-containing media) .

    Q. What methodologies are used to resolve GT1b’s dual role in NgR1/LINGO-1-mediated axonal regeneration and glial scar formation?

    GT1b enhances NgR1-LINGO-1 binding, promoting inhibitory signaling in axonal regeneration. Key approaches include:

    • ELISA-based binding assays: Comparing NgR1-LINGO-1 interactions in GT1b-treated vs. untreated neuronal lysates .
    • In vitro glial scar models: Co-culturing neurons with astrocytes pre-treated with GT1b, followed by neurite outgrowth quantification post-scar induction .
    • Kinetic analysis: Using Förster resonance energy transfer (FRET) to monitor real-time NgR1-LINGO-1 complex formation in lipid rafts .

    Q. How do structural variations in GT1b isoforms (e.g., sphingoid backbone length) impact its biological activity?

    GT1b isoforms with C18:1 or C20:1 sphingoid backbones differ in membrane integration and receptor clustering. Methodological strategies:

    • Lipid monolayer assays: Measuring surface pressure changes to compare isoform-specific ganglioside-protein interactions (e.g., BoNT binding) .
    • Molecular dynamics (MD) simulations: Modeling how backbone length affects GT1b’s orientation in lipid bilayers and accessibility to ligands .
    • Functional assays: Testing isoform-specific inhibition of Merkel cell polyomavirus entry using pseudovirus systems .

    Q. Methodological Considerations for Contradictory Data

    • Dose-response profiling: Systematically test GT1b across concentrations (0.1–100 µM) to identify biphasic effects .
    • Cell-type stratification: Isolate specific immune subsets (e.g., CD19⁺ B-cells, CD3⁺ T-cells) to dissect GT1b’s differential signaling .
    • Lipid raft disruption: Use methyl-β-cyclodextrin to determine if GT1b’s effects are raft-dependent .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.